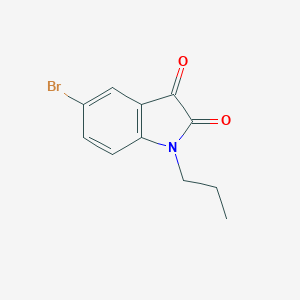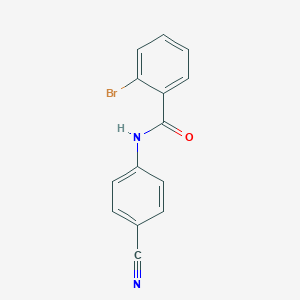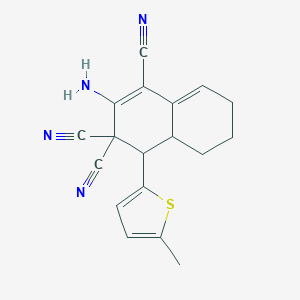
Acide 2-(2-bromophényl)propanoïque
Vue d'ensemble
Description
“2-(2-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a white solid and is used for research purposes.
Synthesis Analysis
The synthesis of “2-(2-Bromophenyl)propanoic acid” involves the bromination of 2-methyl-2-phenylpropanoic acid with methyl iodide to yield the product . The reaction is reported to have an 80% yield .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenyl)propanoic acid” is represented by the InChI code 1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) . The compound has a LogP value of 2.63720, indicating its lipophilicity .
Physical And Chemical Properties Analysis
“2-(2-Bromophenyl)propanoic acid” is a white solid with a molecular weight of 229.07 . The compound’s exact density, boiling point, and melting point are not specified in the search results.
Applications De Recherche Scientifique
Synthèse organique
Acide 2-(2-bromophényl)propanoïque: sert de bloc de construction polyvalent en synthèse organique. Son atome de brome est réactif et peut être utilisé pour des transformations ultérieures de groupe fonctionnel. Par exemple, il peut subir des réactions de couplage de Suzuki pour former des composés biaryliques, qui sont essentiels dans la synthèse de produits pharmaceutiques et de matériaux organiques .
Chimie médicinale
En chimie médicinale, la structure du composé est précieuse pour créer de nouveaux candidats médicaments. La présence d'un groupe bromophényle est courante dans les molécules ayant une activité biologique. Les chercheurs peuvent modifier la partie acide carboxylique pour synthétiser des esters, des amides ou d'autres dérivés qui peuvent interagir avec des cibles biologiques.
Science des matériaux
This compound: peut être utilisé pour modifier les propriétés de surface des matériaux. En attachant cette molécule à des polymères ou des revêtements, les scientifiques peuvent introduire une fonctionnalité brome, qui peut être utilisée plus tard pour lier d'autres molécules ou créer des motifs sur les surfaces par photolithographie .
Chimie analytique
Ce composé peut être utilisé comme étalon ou matériau de référence dans les méthodes chromatographiques pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes. Son temps de rétention unique et ses propriétés spectrales le rendent adapté aux analyses HPLC et GC-MS .
Enseignement de la chimie
Études d'inhibition enzymatique
La structure de l'this compound suggère un potentiel pour des études d'inhibition enzymatique. En concevant la molécule pour qu'elle interagisse avec des enzymes spécifiques, les chercheurs peuvent explorer des applications thérapeutiques et comprendre la fonction enzymatique.
Safety and Hazards
The safety data sheet for “2-(2-Bromophenyl)propanoic acid” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Bromophenyl)propanoic acid may also interact with various biological targets, potentially influencing a range of physiological processes.
Mode of Action
The exact mode of action of 2-(2-Bromophenyl)propanoic acid remains to be elucidated. Given its structural features, including a bromophenyl group and a carboxylic acid moiety, it is plausible that this compound could interact with its targets through a variety of mechanisms. These could include hydrogen bonding and ionic interactions facilitated by the carboxylic acid group, as well as potential electronic interactions mediated by the bromine atom.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-Bromophenyl)propanoic acid could potentially impact multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and logp value , could provide some insights into its potential pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with related compounds , it is plausible that this compound could exert diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQYHDLSHWBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566298 | |
| Record name | 2-(2-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153184-13-5 | |
| Record name | 2-(2-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




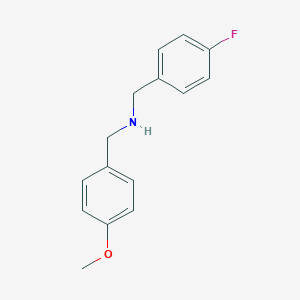
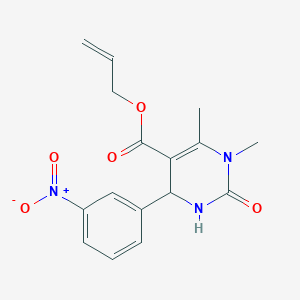
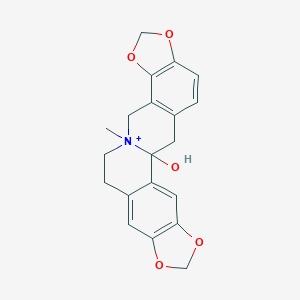
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
